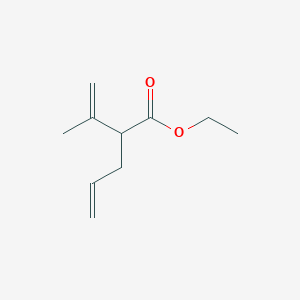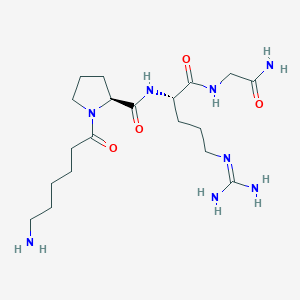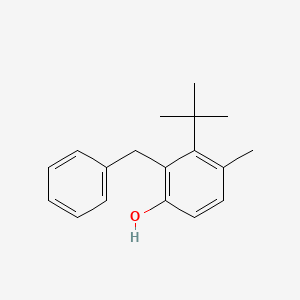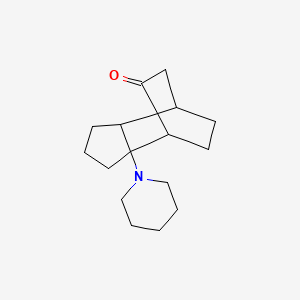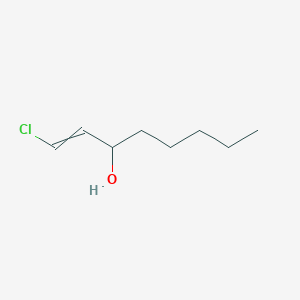
1-Chlorooct-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorooct-1-en-3-ol is an organic compound that belongs to the class of halogenated alcohols It is characterized by the presence of a chlorine atom attached to an octene chain with a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chlorooct-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-1-en-3-ol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chlorooct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of 1-octen-3-one or 1-octen-3-al.
Reduction: Formation of oct-1-en-3-ol.
Substitution: Formation of various substituted octenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chlorooct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-chlorooct-1-en-3-ol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Bromooct-1-en-3-ol: Similar structure but with a bromine atom instead of chlorine.
1-Iodooct-1-en-3-ol: Similar structure but with an iodine atom instead of chlorine.
Oct-1-en-3-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness: 1-Chlorooct-1-en-3-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
67550-01-0 |
|---|---|
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
1-chlorooct-1-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3 |
Clé InChI |
RFZKWATZFBAMKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
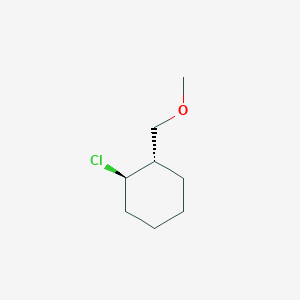
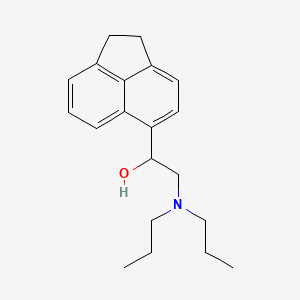
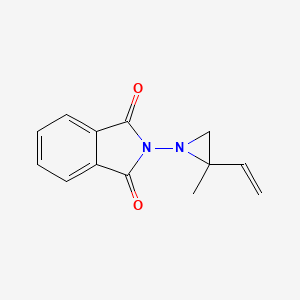
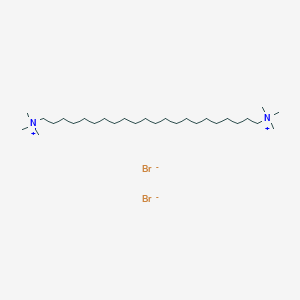
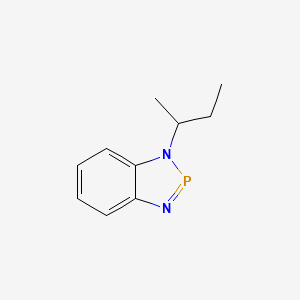
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
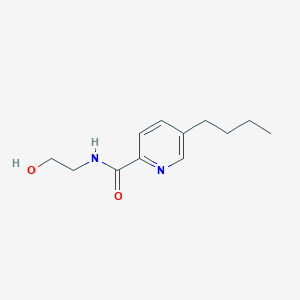
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
